molecular formula C20H20ClF3N4O3 B12210174 4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide

4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B12210174
M. Wt: 456.8 g/mol
InChI Key: LTQABWHQAGFELA-UHFFFAOYSA-N
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Description

4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core, a methoxybenzamide moiety, and a butoxy side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.

    Introduction of the chloro and trifluoromethyl groups: These groups are introduced through halogenation and trifluoromethylation reactions, respectively.

    Attachment of the methoxybenzamide moiety: This step involves the coupling of the triazolopyridine core with a methoxybenzamide derivative using coupling reagents such as EDCI or DCC.

    Addition of the butoxy side chain: The final step involves the alkylation of the intermediate compound with butyl bromide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine derivatives: Compounds with similar triazolopyridine cores but different substituents.

    Methoxybenzamide derivatives: Compounds with similar methoxybenzamide moieties but different core structures.

Uniqueness

The uniqueness of 4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClF3N4O3

Molecular Weight

456.8 g/mol

IUPAC Name

4-butoxy-N-[[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C20H20ClF3N4O3/c1-3-4-7-31-15-6-5-12(8-16(15)30-2)19(29)25-10-17-26-27-18-14(20(22,23)24)9-13(21)11-28(17)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,25,29)

InChI Key

LTQABWHQAGFELA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl)OC

Origin of Product

United States

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